molecular formula C5H6N4O B2366836 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile CAS No. 72760-87-3

5-amino-3-methoxy-1H-pyrazole-4-carbonitrile

Cat. No.: B2366836
CAS No.: 72760-87-3
M. Wt: 138.13
InChI Key: LBMAZPZMEWQBPR-UHFFFAOYSA-N
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Description

5-amino-3-methoxy-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C5H6N4O. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields . Another method involves using 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-amino-1H-pyrazole-4-carbonitrile
  • 5-amino-3-(4-methoxyphenyl)-1H-pyrazole
  • 5-amino-4-hydroxyiminopyrazole

Comparison: 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-3-methoxy-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMAZPZMEWQBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72760-87-3
Record name 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile
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